An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Mechanism and Applications
An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics.[1] This reagent ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methyltetrazine moiety.[1] This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.[1] The core utility of Biotin-PEG4-methyltetrazine lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of "click chemistry."[2] This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, including its mechanism of action, key applications, and detailed experimental protocols.
Core Components and Functionality
Biotin-PEG4-methyltetrazine is comprised of three distinct modules, each contributing to its overall utility:[1]
-
Biotin: A small vitamin with an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, purification, and immobilization of labeled biomolecules.[1]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1][3] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.[1][2]
-
Methyltetrazine: A key component of the bioorthogonal "click chemistry" pair. The methyltetrazine group undergoes a rapid and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][4]
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The functionality of Biotin-PEG4-methyltetrazine is centered around a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is exceptionally fast and selective.[5][6] The methyltetrazine moiety reacts specifically with a trans-cyclooctene (TCO) group, forming a stable covalent bond under physiological conditions without the need for a copper catalyst.[2][5][7]
The key features of this reaction are:
-
Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[1][5] This allows for efficient labeling even at low concentrations of reactants.[1]
-
Biocompatibility: The reaction proceeds efficiently under mild buffer conditions and physiological pH, making it suitable for live-cell and in vivo applications.[6][8]
-
Chemoselectivity: The tetrazine and TCO groups do not react with other functional groups found in biological samples, ensuring highly specific conjugation.[6]
Quantitative Data
The efficiency of the Biotin-PEG4-methyltetrazine reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₉N₇O₆S | [1] |
| Molecular Weight | 589.71 g/mol | [1] |
| Purity | >95% (HPLC) | [1] |
| Solubility | DMSO, DMF | [1] |
| Storage Temperature | -20°C (desiccated) | [1] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [1][5] |
| Optimal pH Range | 6.0 - 9.0 | [1][7] |
| Recommended Molar Excess | 1.5 to 5-fold | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments using Biotin-PEG4-methyltetrazine.
General Protocol for Protein Biotinylation
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.[1]
Materials:
-
TCO-functionalized protein
-
Biotin-PEG4-methyltetrazine
-
Anhydrous DMSO or DMF[1]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[1]
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of Biotin-PEG4-methyltetrazine in anhydrous DMSO or DMF.[1]
-
Add a 1.5 to 5-fold molar excess of the Biotin-PEG4-methyltetrazine stock solution to the protein solution. The optimal ratio may need to be determined empirically.[1]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
-
Purification: Remove the excess, unreacted Biotin-PEG4-methyltetrazine using a desalting spin column or by dialysis against the desired storage buffer.[1]
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[1]
Live Cell Labeling Protocol
This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[1]
Materials:
-
Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Biotin-PEG4-methyltetrazine (stock solution in DMSO)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]
-
-
Biotinylation:
-
Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]
-
Prepare a fresh solution of Biotin-PEG4-methyltetrazine in PBS (e.g., 50-100 µM).[1]
-
Incubate the cells with the Biotin-PEG4-methyltetrazine solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce the internalization of the label.[1]
-
-
Washing and Detection:
Applications in Research and Drug Development
The unique properties of Biotin-PEG4-methyltetrazine make it a powerful tool for a wide range of applications:
-
Proteomics: Identification and characterization of protein-protein interactions.[9]
-
Cell Biology: Labeling and tracking of cell surface receptors and other biomolecules to study their dynamics.[9]
-
Pre-targeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is first administered, followed by a radiolabeled Biotin-PEG4-methyltetrazine for imaging (e.g., PET) or therapeutic applications. This strategy can improve target-to-background ratios and reduce radiation dose to non-target tissues.[9]
-
Drug Discovery: Used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.[9]
-
PROTACs: Biotin-PEG4-methyltetrazine can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
